1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-14(2)26-18-5-3-15(4-6-18)11-19(24)23-12-17(13-23)22-9-7-16(8-10-22)20(21)25/h3-6,14,16-17H,7-13H2,1-2H3,(H2,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOIOACLSNSWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
-
Formation of the Azetidine Ring:
- Starting from a suitable precursor, such as 4-(isopropylthio)benzaldehyde, the azetidine ring can be formed through a cyclization reaction. This often involves the use of reagents like sodium hydride (NaH) and a suitable solvent like tetrahydrofuran (THF).
-
Acylation:
- The azetidine intermediate is then acylated with 2-(4-(isopropylthio)phenyl)acetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired acylated azetidine derivative.
-
Formation of the Piperidine Ring:
- The final step involves the coupling of the acylated azetidine with piperidine-4-carboxylic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: HNO₃, Br₂
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its multiple functional groups.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Similarities :
- Both compounds share a piperidine-4-carboxamide backbone.
- Piperidino substituents at position 4 enhance basicity (pKa ~8.5–9.0).
Key Differences :
- The diphenylpropyl-cyano group in the analog introduces significant steric bulk (molecular weight: ~495 g/mol vs. ~432 g/mol for the target compound).
- The cyano group increases polarity (logP ~3.2 vs.
- Pharmacological data for the analog indicate μ-opioid receptor affinity (Ki = 12 nM), suggesting the target compound’s isopropylthio group may alter receptor selectivity .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
Structural Similarities :
- Piperidine core with a ketone at position 4 (vs. carboxamide in the target compound).
- Aromatic substituents (methoxyphenyl) contribute to π-π stacking interactions.
Key Differences :
- 2.1 mg/mL predicted for the target compound).
- Methoxy groups enhance metabolic stability via steric hindrance of oxidative enzymes, whereas the isopropylthio group in the target compound may undergo sulfur oxidation to a sulfone, altering activity .
6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide
Structural Similarities :
- Presence of an azetidine ring and carboxamide group.
- Spirocyclic systems (e.g., diazaspiro[3.5]nonene) mimic conformational constraints of the target compound’s azetidine-piperidine fusion.
Key Differences :
- Trifluoromethyl groups increase lipophilicity (logP ~4.1 vs. ~2.8) and metabolic resistance.
- Fluorine atoms enhance bioavailability (oral absorption >80% in preclinical models) but may introduce toxicity risks absent in the sulfur-containing target compound .
Comparative Data Table
| Property | Target Compound | 1-(3-Cyano-3,3-diphenylpropyl)-4-piperidino-piperidine-4-carboxamide | 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one | Diazaspiro Carboxamide Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 432.5 | 495.6 | 438.5 | 695.6 |
| logP | ~2.8 | ~3.2 | ~3.0 | ~4.1 |
| Aqueous Solubility | Moderate (predicted 2.1 mg/mL) | Low (0.5 mg/mL) | Low (0.8 mg/mL) | Very low (<0.1 mg/mL) |
| Key Pharmacological Feature | Potential CNS penetration | μ-opioid receptor affinity | Antimicrobial activity | High metabolic stability |
| Metabolic Vulnerability | Sulfur oxidation | Cyano hydrolysis | Ketone reduction | Fluorine-mediated resistance |
Research Findings and Implications
- Target Compound Advantages : The isopropylthio group balances lipophilicity and polarity, favoring CNS penetration over bulkier analogs .
- Limitations vs. Diazaspiro Analogs : Lower metabolic stability compared to trifluoromethylated derivatives may necessitate prodrug strategies .
- Functional Group Trade-offs : Replacing the ketone in ’s compound with a carboxamide improves solubility but may reduce antimicrobial efficacy .
Biological Activity
1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)azetidin-3-yl)piperidine-4-carboxamide, a complex organic compound, is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence various biological pathways, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The compound contains an azetidine ring, piperidine moiety, and an isopropylthio-substituted phenyl group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃S |
| Molecular Weight | 347.4 g/mol |
| Structural Features | Azetidine, Piperidine, Isopropylthio group |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Azetidine Ring : Cyclization of suitable precursors under basic conditions.
- Introduction of the Piperidine Moiety : Reaction with piperidine derivatives to form the desired linkage.
- Attachment of the Isopropylthio Group : Substitution reactions using thiol derivatives.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperidine rings have shown efficacy against resistant strains of Candida auris, demonstrating a minimum inhibitory concentration (MIC) ranging from 0.24 to 0.97 μg/mL against this pathogen . The mechanism involves disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.
Antitumor Activity
Compounds with similar structural motifs have also been evaluated for their antitumor effects. Research indicates that certain piperidine derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis through modulation of specific signaling pathways . The presence of the isopropylthio group may enhance these effects by increasing lipophilicity and improving cellular uptake.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : Binding to specific receptors can modulate signal transduction pathways, influencing cell behavior.
- Gene Expression Modulation : The compound may alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Case Study 1: Antifungal Activity Against Candida auris
In a study investigating novel piperidine derivatives, compounds similar to this compound were tested against clinical isolates of Candida auris. The results showed that these compounds could induce significant cell death and disrupt membrane integrity, suggesting their potential as antifungal agents .
Case Study 2: Antitumor Effects
Another study focused on the antitumor properties of piperidine-based compounds revealed that specific derivatives could effectively inhibit cancer cell proliferation in vitro. These compounds prompted apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
